molecular formula C24H28ClN3O B3011274 (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride CAS No. 1217253-15-0

(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride

Cat. No.: B3011274
CAS No.: 1217253-15-0
M. Wt: 409.96
InChI Key: DDCNIHLRMOXLJQ-JEBHESKQSA-N
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Description

(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride is a synthetic organic compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a cyano group, an isopropyl-substituted phenyl ring, and a piperidinyl-substituted phenyl ring, all connected through an acrylamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride typically involves a multi-step process:

    Formation of the Acrylamide Core: The initial step involves the preparation of the acrylamide core through a condensation reaction between an appropriate cyanoacetate and an aldehyde, under basic conditions to form the (E)-2-cyano-3-phenylacrylamide intermediate.

    Substitution Reactions: The intermediate is then subjected to substitution reactions to introduce the isopropyl and piperidinyl groups. This can be achieved through nucleophilic aromatic substitution or other suitable methods.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid, enhancing its solubility and stability for various applications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity profile make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and acrylamide groups are key to its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-3-(4-methylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide
  • (E)-2-cyano-3-(4-tert-butylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide

Uniqueness

Compared to similar compounds, (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in different reactivity and binding characteristics, making it potentially more effective or selective in certain applications.

Biological Activity

(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Cyano group : Contributes to its reactivity and biological interactions.
  • Isopropyl-substituted phenyl ring : Influences steric and electronic properties, potentially enhancing binding affinity.
  • Piperidinyl-substituted phenyl ring : May interact with various biological targets, including receptors and enzymes.

The molecular formula is C24H27N3HClC_{24}H_{27}N_3\cdot HCl, with a molecular weight of approximately 399.95 g/mol. Its synthesis typically involves multi-step reactions, including the formation of the acrylamide core and subsequent substitutions to introduce the isopropyl and piperidinyl groups.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano and acrylamide groups are crucial for binding affinity, allowing the compound to modulate various biological pathways. Potential targets include:

  • Enzymes : The compound may inhibit or activate specific enzymatic pathways.
  • Receptors : It could act as an antagonist or agonist at certain receptor sites, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of acrylamide compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific effects of this compound on different cancer cell lines need further exploration.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of the piperidine moiety may enhance this activity by facilitating interaction with microbial enzymes or membranes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialPotential activity against bacterial strains
Enzyme InhibitionPossible inhibition of key metabolic enzymes

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cancer Cell Line Studies : In vitro assays demonstrated that this compound can significantly reduce the viability of specific cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve modulation of apoptotic pathways.
  • Microbial Assays : Preliminary studies indicate that derivatives exhibit effective antimicrobial properties, with IC50 values comparable to established antibiotics. Further investigations are needed to clarify the spectrum of activity and mechanisms involved .
  • Enzyme Interaction Studies : Research into enzyme inhibition suggests that the compound may interact with key metabolic enzymes, impacting cellular metabolism and growth .

Properties

IUPAC Name

(E)-2-cyano-N-(4-piperidin-1-ylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O.ClH/c1-18(2)20-8-6-19(7-9-20)16-21(17-25)24(28)26-22-10-12-23(13-11-22)27-14-4-3-5-15-27;/h6-13,16,18H,3-5,14-15H2,1-2H3,(H,26,28);1H/b21-16+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCNIHLRMOXLJQ-JEBHESKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)N3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)N3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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